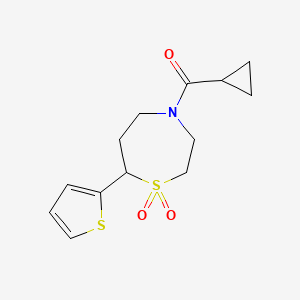
Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepane derivatives, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also act by scavenging free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. In addition, it has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone in lab experiments is its relatively low toxicity. It has been shown to have a good safety profile in animal studies. Another advantage is its potential therapeutic applications in the treatment of various diseases. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide important information for its clinical development. Additionally, it may be useful to explore its potential applications in combination therapy with other drugs or in drug delivery systems. Finally, further research is needed to assess its safety and efficacy in human clinical trials.
In conclusion, Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as its ability to improve cognitive function, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves the reaction of 2-aminothiophenol with cyclopropyl isocyanate in the presence of triethylamine. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This synthesis method has been reported to yield a high purity product with good yields.
Propiedades
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c15-13(10-3-4-10)14-6-5-12(11-2-1-8-18-11)19(16,17)9-7-14/h1-2,8,10,12H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDUBWQDXNGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)
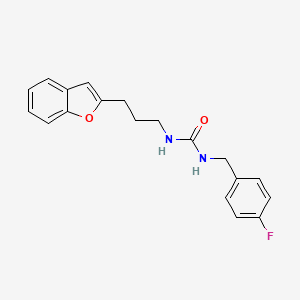
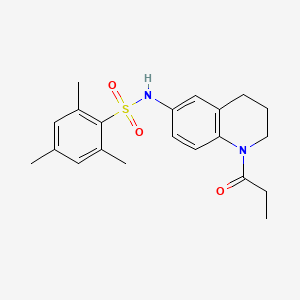
![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)
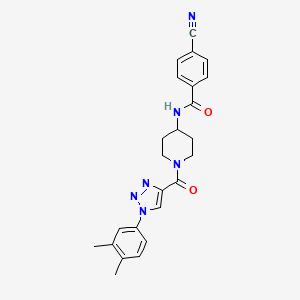

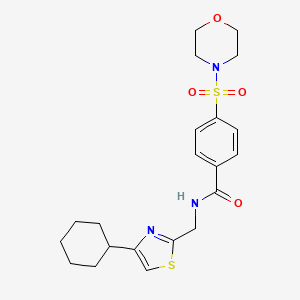

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)

![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide](/img/structure/B2849174.png)